molecular formula C13H8Cl2F6N4 B6595033 Fluazinam-2,6-diamino CAS No. 169327-82-6

Fluazinam-2,6-diamino

Cat. No. B6595033
CAS RN: 169327-82-6
M. Wt: 405.12 g/mol
InChI Key: BQSFNWUOCXDPDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluazinam-2,6-diamino is a fungicide that is widely used in agriculture to control various fungal diseases. It belongs to the group of phenylamides and has a broad spectrum of activity against many plant pathogens. Fluazinam-2,6-diamino has been extensively studied for its mode of action, biochemical and physiological effects, and its potential applications in scientific research.

Mechanism of Action

The mechanism of action of Fluazinam-2,6-diamino is not fully understood, but it is believed to disrupt the energy metabolism of fungi by inhibiting mitochondrial respiration. This leads to a decrease in ATP production, which ultimately results in the death of the fungal cells. Fluazinam-2,6-diamino also has activity against fungal cell walls, which may contribute to its efficacy against certain pathogens.
Biochemical and Physiological Effects:
Fluazinam-2,6-diamino has been shown to have a number of biochemical and physiological effects on plants and fungi. It can induce the production of reactive oxygen species (ROS) in plant cells, which can trigger a variety of cellular responses. Additionally, Fluazinam-2,6-diamino has been shown to affect the expression of genes involved in plant defense and stress responses.

Advantages and Limitations for Lab Experiments

The advantages of using Fluazinam-2,6-diamino in lab experiments include its broad spectrum of activity against many fungal pathogens, its ability to disrupt fungal energy metabolism, and its potential to induce cellular responses in plants. However, there are also limitations to its use, including potential toxicity to non-target organisms and the need for careful handling due to its potential health hazards.

Future Directions

There are many potential future directions for research on Fluazinam-2,6-diamino. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce its potential environmental impact. Additionally, further studies are needed to fully understand the mechanism of action of Fluazinam-2,6-diamino and its effects on plant and fungal physiology. Finally, there is a need for more research on the potential risks and benefits of using Fluazinam-2,6-diamino in agriculture and other applications.

Synthesis Methods

The synthesis of Fluazinam-2,6-diamino involves the reaction of 2,6-diaminopyridine with 3,5-dichloroaniline in the presence of a catalyst. The resulting compound is then treated with a base to form the final product. The synthesis of Fluazinam-2,6-diamino is a complex process that requires careful attention to reaction conditions and purification methods.

Scientific Research Applications

Fluazinam-2,6-diamino has many potential applications in scientific research. It has been shown to be effective against a wide range of fungal pathogens, making it a valuable tool for studying the mechanisms of fungal infection and disease. Additionally, Fluazinam-2,6-diamino has been used to study the role of fungi in plant-microbe interactions and the effects of fungal diseases on plant growth and development.

properties

IUPAC Name

4-chloro-2-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)benzene-1,2,3-triamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F6N4/c14-6-1-4(12(16,17)18)3-24-11(6)25-10-7(22)2-5(13(19,20)21)8(15)9(10)23/h1-3H,22-23H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSFNWUOCXDPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2N)Cl)C(F)(F)F)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20904091
Record name 4-Chloro-N2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-1,2,3-benzenetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluazinam-2,6-diamino

CAS RN

169327-82-6
Record name 4-Chloro-N2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-1,2,3-benzenetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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